Filgrastim is a recombinant methionyl human granulocyte colony-stimulating factor (rhG-CSF) []. It is a 175 amino acid glycoprotein that stimulates the production, maturation, and activation of neutrophils, a type of white blood cell crucial for fighting infections []. Filgrastim is used in scientific research to study the role of neutrophils in various biological processes, including immune response, inflammation, and tissue repair. It is also used as a tool to manipulate neutrophil counts in animal models to investigate the pathophysiology of diseases and to evaluate the efficacy of potential therapeutic agents.
Filgrastim is derived from the genetic engineering of Escherichia coli, which expresses the human granulocyte colony-stimulating factor gene. It falls under the category of biological drugs and is classified as a short-acting granulocyte colony-stimulating factor (G-CSF). Its primary therapeutic applications include the treatment of neutropenia induced by chemotherapy and the mobilization of hematopoietic progenitor cells for transplantation purposes.
Filgrastim synthesis involves several key steps:
The purification process typically includes steps like:
Filgrastim has a molecular weight of approximately 18 kDa and consists of 175 amino acids. Its structure closely resembles that of natural human granulocyte colony-stimulating factor, with a specific emphasis on its methionyl form at the N-terminus. The protein structure includes:
Filgrastim primarily acts through its interaction with specific receptors on hematopoietic progenitor cells. Upon binding to the granulocyte colony-stimulating factor receptor, it initiates a series of intracellular signaling pathways that promote:
The degradation pathway involves proteolytic cleavage by neutrophil elastase, which renders filgrastim inactive after it has exerted its effects.
Filgrastim functions by binding to the granulocyte colony-stimulating factor receptor on hematopoietic progenitor cells in the bone marrow. This binding stimulates:
Clinical studies have demonstrated that filgrastim effectively reduces the duration and severity of chemotherapy-induced neutropenia, thereby decreasing infection rates among patients undergoing treatment.
The elimination half-life of filgrastim ranges from approximately 3.5 to 3.8 hours in humans, with clearance primarily mediated through neutrophil uptake rather than renal pathways.
Filgrastim is widely used in clinical oncology to:
In addition, ongoing research continues to explore its potential applications in other areas such as autoimmune disorders and chronic infections where neutrophil function may be compromised.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3